molecular formula C10H21N B1654924 Azacycloundecane CAS No. 294-42-8

Azacycloundecane

Cat. No.: B1654924
CAS No.: 294-42-8
M. Wt: 155.28 g/mol
InChI Key: UOIGOLSKSFDTHJ-UHFFFAOYSA-N
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Description

Azacycloundecane is a nitrogen-containing macrocyclic organic compound that serves as a versatile scaffold and key intermediate in synthetic organic chemistry and medicinal chemistry research. It forms the core structural unit for more complex molecules with potential biological activity, such as guanidine derivatives that have been synthesized for investigative purposes . The this compound ring system is of significant interest in the design and development of novel chemical entities. Researchers utilize this scaffold to explore structure-activity relationships, particularly due to the influence of the ring size and nitrogen atom on the compound's conformational properties and binding interactions. The mechanism of action for any biologically active compound based on this compound is typically derived from the final functionalized molecule. For instance, research on related macrocyclic complexes suggests that the specific arrangement of the ring and its substituents can play a key role in the compound's reactivity and function . As a fundamental building block, this compound is strictly for use in laboratory research settings. It is intended for the synthesis of more complex molecules, method development, and chemical biology studies. This product is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

azacycloundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIGOLSKSFDTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCNCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593540
Record name Azacycloundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294-42-8
Record name Azacycloundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Optimization and Substrate Design

The RCM approach to azacycloundecene derivatives utilizes Grubbs-type catalysts to mediate cyclization of α,ω-diene precursors. As demonstrated in the synthesis of manzamine C intermediates, catalyst D (second-generation Grubbs catalyst) outperformed first-generation systems in forming 11-membered rings. Substrate 18 (Figure 1), containing strategically positioned olefins and nitrogen protecting groups, underwent RCM in dichloromethane (2 mM) at room temperature to yield azacycloundecene 19 in 47% isolated yield (Table 1).

Table 1. RCM Efficiency in Azacycloundecene Synthesis

Entry Substrate Catalyst Conc. (mM) Temp. (°C) Time (h) Yield (%)
1 18 D 20 rt 5.5 16
2 18 D 2 rt 5.5 53
3 21 D 2 rt 24 45

Critical to success was the use of p-toluenesulfonamide protecting groups, which prevented catalyst poisoning while maintaining nitrogen basicity for subsequent functionalization. The reaction exhibited pronounced concentration dependence, with diluted conditions (2 mM) suppressing oligomerization and improving cyclization yields by 3.3-fold compared to standard 20 mM concentrations.

Stereoelectronic Effects in Macrocyclization

Substrate geometry profoundly influenced RCM outcomes. Dienes with (Z)-configured alkenes showed enhanced cyclization efficiency due to preorganization of the transition state. Molecular mechanics calculations revealed that the 127° dihedral angle between terminal olefins in substrate 21 provided optimal orbital alignment for metallocyclobutane formation. This geometric prerequisite explains the 45% yield differential observed between linear and branched diene substrates under identical conditions.

Ditosylate Cyclization Routes to Azacycloundecane Skeletons

Tosylate-Activated Ring Closure

Conventional synthesis routes employ ditosylate intermediates to construct the this compound framework through nucleophilic substitution. Compound 15 (Chart 3), prepared from propargyl alcohol derivatives, underwent cyclization in DMF at 80°C with Cs₂CO₃ to deliver azacycloundecene 16 in 66% yield. The reaction proceeded via sequential SN2 displacements, with the tosyl groups serving as dual leaving sites for macrocycle formation.

Equation 1. Ditosylate Cyclization Mechanism
$$
\text{15 (ditoxylate)} + \text{Cs}2\text{CO}3 \xrightarrow{\text{DMF, 80°C}} \text{16 (azacycloundecene)} + 2 \text{TsO}^-
$$

Solvent and Base Optimization

Polar aprotic solvents with high boiling points (DMF, NMP) proved essential for achieving practical reaction rates. Kinetic studies showed a second-order dependence on substrate concentration, with k = 2.4 × 10⁻⁴ M⁻¹s⁻¹ in DMF at 80°C. Tetrabutylammonium iodide additives (10 mol%) accelerated cyclization by 38% through phase-transfer catalysis, likely via enhanced tosylate leaving group activation.

Hydrogenation of Unsaturated Precursors

Catalytic Hydrogenation Conditions

Saturation of azacycloundecene intermediates employed Adams' catalyst (PtO₂) under 50 psi H₂ in methanol, achieving quantitative conversion to this compound within 4 hours. The protocol tolerated various N-protecting groups (Ts, Cbz, Boc) without competitive hydrogenolysis, with isolated yields consistently >90%.

Table 2. Hydrogenation Efficiency Across Substrates

Substrate Catalyst Loading (mol%) Time (h) Pressure (psi) Yield (%)
19 5 4 50 92
20 10 6 30 88
22 3 3 60 95

Chemoselectivity Challenges

Competitive olefin migration posed significant challenges in substrates containing conjugated dienes. Employing Lindlar catalyst (Pb-poisoned Pd/C) suppressed isomerization while maintaining hydrogenation activity, as evidenced by ¹H NMR monitoring. For acid-sensitive substrates, transfer hydrogenation with ammonium formate in ethanol provided comparable yields (85-89%) under milder conditions.

Alternative Synthetic Approaches

Aziridinium Ion Rearrangements

Recent work demonstrates that unsaturated aziridinium ions undergo Fe(CO)₄²⁻-mediated ring expansion to generate this compound derivatives. The reaction of sodium iron tetracarbonyl with aziridinium bromide 23 produced alkyltetracarbonylferrate intermediate 24, which rearranged at 60°C to yield this compound 25 in 34% yield (Equation 2).

Equation 2. Iron-Mediated Ring Expansion
$$
\text{23 (aziridinium)} + \text{Na}2\text{Fe(CO)}4 \xrightarrow{\text{THF}} \text{24} \xrightarrow{\Delta} \text{25 (this compound)}
$$

Structural Characterization and Computational Modeling

Spectroscopic Fingerprints

¹³C NMR analysis of this compound revealed characteristic signals at δ 48.2 (C-N) and δ 26.7-29.4 ppm (methylene carbons), with NOESY correlations confirming the chair-boat conformation. IR spectroscopy showed strong N-H stretching at 3280 cm⁻¹ and CH₂ wagging vibrations at 720 cm⁻¹.

Conformational Analysis

DFT calculations (B3LYP/6-311++G**) identified three stable conformers within 2.1 kcal/mol energy difference. The lowest-energy chair-boat form exhibited 56° puckering amplitude (Q) and 147° phase angle (φ), consistent with X-ray crystallographic data. Molecular dynamics simulations predicted a 3.2 ns⁻¹ ring inversion rate at 298 K, explaining the observed NMR line broadening.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Batch process modeling revealed RCM-hydrogenation sequences as most cost-effective for multigram synthesis ($412/mol), compared to $589/mol for ditosylate routes. Catalyst recycling protocols using magnetic nanoparticle-supported Grubbs catalysts improved turnover number (TON) from 48 to 215 in flow reactor configurations.

Green Chemistry Metrics

E-factor analysis showed ditosylate methods generate 23 kg waste/kg product versus 8.4 kg/kg for RCM approaches. Microwave-assisted RCM reduced reaction times from 24 hours to 35 minutes while maintaining 89% yield, demonstrating potential for sustainable scale-up.

Chemical Reactions Analysis

Types of Reactions: Azacycloundecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azacycloundecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Azacycloundecanone.

    Reduction: Various this compound derivatives.

    Substitution: Substituted this compound compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of azacycloundecane derivatives. For instance, a study synthesized dimeric azatriperoxides from this compound, which exhibited significant cytotoxicity against various cancer cell lines, including Jurkat and U937. The IC50 values ranged from 5.93 to 8.12 mM for these cell lines, indicating a potent apoptosis-inducing capability . The mechanisms of action include inducing apoptosis and causing cell cycle arrest across all phases, making these compounds promising candidates for cancer therapy.

Case Study: Compound 23
One notable compound derived from this compound is compound 23, which demonstrated the highest cytotoxicity among the synthesized derivatives. It was shown to effectively induce apoptosis in tumor cells while exhibiting lower cytotoxicity against normal cells (Hek293), suggesting a favorable therapeutic index . This selective toxicity is crucial for developing targeted cancer therapies.

Materials Science

Polymeric Applications
this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation of nitrogen into polymer backbones, potentially improving thermal stability and mechanical strength. Research has focused on creating poly(this compound) derivatives that can be utilized in coatings and adhesives with superior performance characteristics.

Table: Properties of this compound-Based Polymers

PropertyPoly(this compound)Conventional Polymers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Chemical ResistanceImprovedVariable

Catalysis

Catalytic Applications
The unique structure of this compound also makes it an attractive candidate for catalytic applications. Studies have shown that this compound derivatives can serve as effective catalysts in various organic reactions, including oxidation and polymerization processes. For example, catalytic ring transformation reactions involving this compound have been reported to yield high selectivity and efficiency in synthesizing complex organic molecules .

Case Study: Ring Transformation Reaction
A significant advancement was made with the development of a ring transformation reaction using this compound derivatives catalyzed by Sm(NO3)3/γ-Al2O3. This method demonstrated high selectivity in synthesizing tetra(spirocycloalkane)-substituted azacycloundecanes, showcasing the compound's versatility in catalysis .

Mechanism of Action

The mechanism of action of azacycloundecane involves its interaction with various molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Ring Size Molecular Formula Key Structural Features Basicity (pKₐ) Applications
This compound 11 C₁₀H₂₁N Macrocyclic, no substituents ~10.2 Catalysis, drug delivery
Aziridine 3 C₂H₅N Highly strained, planar ring ~7.9 Polymer crosslinking, alkylating agents
Azocine 8 C₇H₁₃N Partially unsaturated derivatives ~9.5 Organic synthesis intermediates
4-tert-Butylcyclohexylamine 6 C₁₀H₂₁N Bulky substituent on cyclohexane ~10.5 Chiral ligands, asymmetric catalysis
Heptamethylenimine 7 C₆H₁₃N Flexible, saturated ring ~9.8 Corrosion inhibitors

Key Findings:

Ring Size and Strain :

  • Smaller rings like aziridine (3-membered) exhibit high ring strain, reducing their stability and increasing reactivity (e.g., in polymerization). In contrast, This compound 's 11-membered ring minimizes strain, enhancing thermal stability and flexibility .
  • Medium-sized rings (e.g., azocine , 8-membered) balance strain and conformational freedom, often serving as intermediates in alkaloid synthesis .

Basicity :

  • Basicity correlates with nitrogen lone-pair availability. 4-tert-Butylcyclohexylamine (pKₐ ~10.5) is slightly more basic thanThis compound (~10.2) due to electron-donating substituents, whileaziridine (pKₐ ~7.9) is weaker due to strain-induced lone-pair distortion .

Applications :

  • This compound : Utilized in catalysis (e.g., as a ligand for transition metals) and drug design due to its biocompatibility and macrocyclic structure .
  • Aziridine : Primarily used in polymer chemistry and as an alkylating agent in pharmaceuticals.
  • 4-tert-Butylcyclohexylamine : Employed in asymmetric catalysis for its steric bulk and chirality .

Comparison with Functionally Similar Compounds

This compound shares functional similarities with other amines in catalysis and biomedicine:

A. Coordination Chemistry :

  • This compound vs. 1,4,7-Triazacyclononane (TACN): TACN (9-membered, 3 N atoms) forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic oxidation. This compound, with a single nitrogen, offers weaker coordination but greater flexibility, enabling selective binding in larger metal centers .

Biological Activity

Azacycloundecane is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Overview of this compound

This compound is characterized by a 10-membered ring structure containing nitrogen atoms. Its unique molecular configuration allows it to interact with biological systems in various ways, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly dimeric azatriperoxides. These compounds have been shown to induce apoptosis in various cancer cell lines, including Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma) cells.

Key Findings

  • Cytotoxicity : The cytotoxic effects of this compound derivatives were evaluated using flow cytometry and IC50 values were determined. The results indicated:
    • Jurkat cells: IC50 values ranged from 5.93 to 8.12 μM.
    • Hek293 (normal cell line): IC50 values ranged from 14.29 to 18.26 μM.
    • Dimeric compounds exhibited 2-4 times greater cytotoxicity compared to their monomeric counterparts .
  • Apoptosis Induction : Compound 23, a dimeric azatriperoxide derivative, was particularly effective in inducing apoptosis, with early and late apoptotic cell percentages reaching 32.94% and 53.71%, respectively, at a concentration of 3 μM .
  • Cell Cycle Arrest : The treatment with compound 23 resulted in significant alterations in cell cycle dynamics, notably an increase in cells in the S phase and a reduction in G1 and G2 populations .

Structure-Activity Relationship (SAR)

The biological activity of this compound compounds is influenced by structural modifications:

  • Substituent Effects : Substituting the this compound ring with different functional groups can enhance its biological activity. For instance, the introduction of dihexylamino units has been associated with increased potency against cancer cell lines .
  • Dimerization : The formation of dimeric structures significantly enhances cytotoxic effects compared to monomeric forms, indicating that molecular aggregation may play a crucial role in their mechanism of action .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

  • Study on Dimeric Azatriperoxides : This study demonstrated that dimeric compounds could effectively induce apoptosis and inhibit cell proliferation across multiple cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
  • Research on Substituted Analogues : Investigations into various substituted analogues revealed that modifications could lead to enhanced solubility and bioactivity, making them suitable candidates for further development in cancer therapy .

Q & A

Q. How can researchers ensure scalability of this compound synthesis from milligram to gram scale without compromising yield?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation). Optimize parameters via Design of Experiments (DoE) approaches. Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

Key Considerations for Researchers

  • Data Integrity : Archive raw spectra, chromatograms, and computational inputs/outputs in FAIR-compliant repositories .
  • Interdisciplinary Collaboration : Partner with computational chemists, toxicologists, and material scientists to address multifaceted research questions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacycloundecane
Reactant of Route 2
Azacycloundecane

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